molecular formula C17H22FN3O B2814903 (E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-77-0

(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2814903
CAS RN: 2411333-77-0
M. Wt: 303.381
InChI Key: NHCSWOZHYYMLPV-AATRIKPKSA-N
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Description

(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that belongs to the class of compounds known as selective androgen receptor modulators (SARMs). It is also known by its chemical name, LGD-4033. LGD-4033 has been studied extensively for its potential therapeutic applications in the treatment of muscle wasting diseases and osteoporosis.

Mechanism of Action

LGD-4033 works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. It has a high affinity for androgen receptors in muscle tissue, but a lower affinity for androgen receptors in other tissues, such as the prostate gland, which is responsible for the unwanted side effects often associated with anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that LGD-4033 can significantly increase muscle mass and strength in both animals and humans. It has also been shown to increase bone density and reduce the risk of fractures. LGD-4033 has a long half-life, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

One of the main advantages of LGD-4033 is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of unwanted side effects. It also has a long half-life, which allows for once-daily dosing. However, one limitation of LGD-4033 is that it is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are many potential future directions for research on LGD-4033. One area of interest is its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy and sarcopenia. Another area of interest is its potential use in improving physical function in older adults. Additionally, more research is needed to fully understand the safety and efficacy of LGD-4033, as well as its potential long-term effects.

Synthesis Methods

The synthesis of LGD-4033 involves a multistep process that includes the reaction of 4-(trifluoromethyl)phenylisocyanate with 2-bromo-1-(3-cyano-4-fluorophenyl)propan-2-ol to form the key intermediate, 1-(3-cyano-4-fluorophenyl)-2-hydroxy-1-methylpropyl)carbamate. This intermediate is then reacted with 4-(dimethylamino)but-2-enoyl chloride to form LGD-4033.

Scientific Research Applications

LGD-4033 has been studied extensively for its potential therapeutic applications in the treatment of muscle wasting diseases and osteoporosis. It has also been studied for its potential use in improving physical function in older adults. In animal studies, LGD-4033 has been shown to increase muscle mass and strength without causing the unwanted side effects often associated with anabolic steroids.

properties

IUPAC Name

(E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O/c1-12(2)17(20-16(22)6-5-9-21(3)4)13-7-8-15(18)14(10-13)11-19/h5-8,10,12,17H,9H2,1-4H3,(H,20,22)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCSWOZHYYMLPV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide

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